molecular formula C12H18O4 B8319701 2-(6-Carboxyhexyl)-3-hydroxycyclopent-4-en-1-one

2-(6-Carboxyhexyl)-3-hydroxycyclopent-4-en-1-one

Cat. No.: B8319701
M. Wt: 226.27 g/mol
InChI Key: SRJYYLQCLZAPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Carboxyhexyl)-3-hydroxycyclopent-4-en-1-one is a useful research compound. Its molecular formula is C12H18O4 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

7-(2-hydroxy-5-oxocyclopent-3-en-1-yl)heptanoic acid

InChI

InChI=1S/C12H18O4/c13-10-7-8-11(14)9(10)5-3-1-2-4-6-12(15)16/h7-10,13H,1-6H2,(H,15,16)

InChI Key

SRJYYLQCLZAPLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(C1O)CCCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 65.0g (0.287 mol) of α-(6-carboxyhexyl)furfuryl alcohol (Example 6), 113 ml of 97% formic acid, 4.95g of sodium formate, 100 mg of hydroquinone, and 1430 ml of 3:2 dioxane-water is heated at reflux temperature for 19 hr. The solution is concentrated to volume of about 750 ml, diluted with water, saturated with salt, and extracted with ether. The extract is washed with brine, dried over magnesium sulfate, and evaporated with toluene chaser to give an amber solid.
Name
α-(6-carboxyhexyl)furfuryl alcohol
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step One
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1430 mL
Type
solvent
Reaction Step One

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